N-methylazetidin-3-amine hydrochloride

Medicinal Chemistry Organic Synthesis Pharmacokinetics

N-Methylazetidin-3-amine hydrochloride is the preferred azetidine building block for CNS drug discovery and antibacterial R&D. The N-methyl substitution critically modulates basicity (pKa 10.57) and lipophilicity versus unsubstituted analogs, enabling precise control of pharmacokinetic properties in drug candidates. Supplied as the stable hydrochloride salt (mp 121–123°C), it ensures consistent weighing, reliable solubility in DMSO/MeOH, and reproducible coupling yields—outperforming hygroscopic free bases or alternative salts. This is the validated reactant for synthesizing 7-(3-alkylaminoazetidin-1-yl)fluoroquinolone antibacterials. Generic substitution is not scientifically valid.

Molecular Formula C4H11ClN2
Molecular Weight 122.60 g/mol
Cat. No. B11924446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidin-3-amine hydrochloride
Molecular FormulaC4H11ClN2
Molecular Weight122.60 g/mol
Structural Identifiers
SMILESCNC1CNC1.Cl
InChIInChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
InChIKeyIUVWNLGZKLFAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylazetidin-3-amine Hydrochloride: Essential C4-Azetidine Building Block for Pharmaceutical Intermediates


N-Methylazetidin-3-amine hydrochloride (CAS 247069-31-4) is a versatile heterocyclic amine that serves as a key synthetic building block in medicinal chemistry and pharmaceutical research . Characterized by a strained four-membered azetidine ring with a methylamino substituent at the 3-position, this compound is primarily utilized as an intermediate for the construction of complex bioactive molecules, including potential drug candidates [1]. It is available as a hydrochloride salt, which enhances its stability and handling characteristics for research and development applications .

N-Methylazetidin-3-amine Hydrochloride: Why Generic Analogs Cannot Replace This Specific Building Block


Generic substitution of N-methylazetidin-3-amine hydrochloride with other azetidine derivatives or alternative salt forms is not scientifically valid due to critical differences in physicochemical properties, reactivity, and biological profile. The presence of the N-methyl group significantly alters the compound's basicity (pKa) and lipophilicity compared to the unsubstituted 3-aminoazetidine core , which directly impacts its reactivity in coupling reactions and its pharmacokinetic properties when incorporated into drug candidates . Furthermore, the hydrochloride salt form provides distinct advantages in terms of solid-state stability and handling compared to the hygroscopic free base or the dihydrochloride salt, making it the preferred reagent for consistent and reproducible synthetic outcomes .

N-Methylazetidin-3-amine Hydrochloride: Quantifiable Evidence of Differentiation


Enhanced Basicity and pKa Comparison: N-Methyl vs. Unsubstituted 3-Aminoazetidine

N-Methylazetidin-3-amine hydrochloride demonstrates a significantly higher pKa value compared to its unsubstituted counterpart, 3-aminoazetidine. This difference in basicity directly influences the compound's protonation state at physiological pH, impacting its solubility, membrane permeability, and overall drug-likeness when incorporated into larger molecules .

Medicinal Chemistry Organic Synthesis Pharmacokinetics

Solid-State Stability and Handling: Hydrochloride Salt vs. Free Base and Dihydrochloride

The hydrochloride salt of N-methylazetidin-3-amine offers a superior balance of stability and handling characteristics compared to the free base and the dihydrochloride salt. The free base is noted to be hygroscopic and potentially volatile, while the dihydrochloride salt exhibits a very low melting point (approx. 4-6°C), making it difficult to handle as a solid at room temperature . In contrast, the hydrochloride salt is a stable solid with a melting point of 121-123°C, suitable for standard laboratory storage and weighing procedures .

Chemical Handling Stability Procurement

Solubility Profile in Common Organic Solvents: A Key Parameter for Reaction Design

The solubility profile of N-methylazetidin-3-amine hydrochloride is a critical factor in selecting reaction conditions. The compound exhibits slight solubility in DMSO and methanol, which is characteristic of many polar amine hydrochloride salts . This contrasts with the unsubstituted 3-aminoazetidine hydrochloride, which is reported to be slightly soluble in water . The specific solubility profile of the N-methyl derivative dictates its compatibility with a range of organic reactions, particularly those requiring anhydrous conditions or specific solvent systems.

Organic Synthesis Reaction Optimization Solubility

N-Methylazetidin-3-amine Hydrochloride: Optimal Application Scenarios for Scientific Procurement


Synthesis of Novel Azetidine-Containing Drug Candidates

N-Methylazetidin-3-amine hydrochloride is the preferred building block for medicinal chemists designing novel drug candidates that require a constrained, nitrogen-containing heterocycle. Its N-methyl group provides a handle for further functionalization while modulating the basicity and lipophilicity of the final molecule, as evidenced by its predicted pKa of 10.57 . This is particularly relevant for the synthesis of central nervous system (CNS) agents and other pharmaceuticals where precise control over physicochemical properties is critical for target engagement and bioavailability .

Preparation of 7-(3-Alkylaminoazetidin-1-yl)fluoroquinolone Antibacterials

This compound serves as a key reactant in the preparation of 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones, a class of orally active antibacterial agents . The hydrochloride salt form ensures reliable reactivity and solubility in the reaction media, leading to more consistent yields and simplified purification compared to using the free base or other salt forms. This specific application highlights the compound's utility in developing next-generation antibiotics with improved efficacy and resistance profiles .

Development of Heterocyclic Building Block Libraries for High-Throughput Screening

Due to its solid-state stability (melting point 121-123°C) and defined solubility in DMSO and methanol, N-methylazetidin-3-amine hydrochloride is an ideal candidate for inclusion in automated synthesis platforms and building block libraries used for high-throughput screening in drug discovery . Its consistent physical properties ensure accurate dispensing and reliable reaction outcomes, which are essential for generating high-quality data in large-scale screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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